molecular formula C8H13NO3 B6226962 tert-butyl N-(prop-2-yn-1-yloxy)carbamate CAS No. 635757-72-1

tert-butyl N-(prop-2-yn-1-yloxy)carbamate

Cat. No.: B6226962
CAS No.: 635757-72-1
M. Wt: 171.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(prop-2-yn-1-yloxy)carbamate typically involves the reaction of tert-butyl chloroformate with propargyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(prop-2-yn-1-yloxy)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-(prop-2-yn-1-yloxy)carbamate is used as a protecting group for amines. This allows chemists to temporarily mask the reactivity of amines during multi-step synthesis .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to protect amine groups makes it valuable in the development of drugs and other therapeutic agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its role as a protecting group is crucial in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl N-(prop-2-yn-1-yloxy)carbamate primarily involves its function as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine .

Comparison with Similar Compounds

  • tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
  • tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate

Comparison: While these compounds share similar structures and functional groups, tert-butyl N-(prop-2-yn-1-yloxy)carbamate is unique in its specific application as a protecting group for amines. The presence of the propargyl group allows for additional reactivity, making it versatile in various synthetic applications .

Properties

CAS No.

635757-72-1

Molecular Formula

C8H13NO3

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.